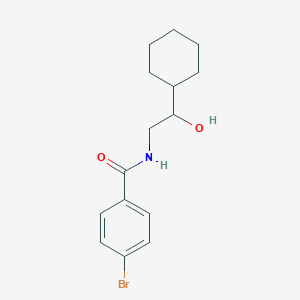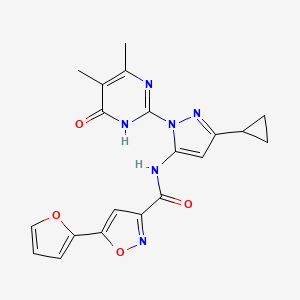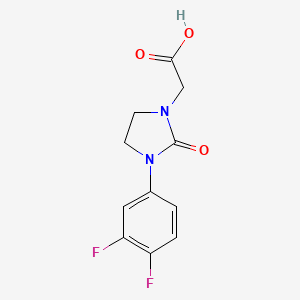![molecular formula C14H18ClN3O B2409047 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 2059015-10-8](/img/structure/B2409047.png)
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MPO or MPOH, and it has been shown to have a variety of potential applications in the field of medicine and biotechnology. In
科学的研究の応用
Synthesis and Chemical Structure
The compound 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is synthesized through a series of chemical reactions. The synthesis involves the formation of various intermediates, such as piperidine-4-carboxylic acid ethyl ester and subsequent derivatives, indicating the complexity and precision involved in the synthesis process. The structure and purity of the synthesized compounds are typically confirmed using spectroscopic techniques like NMR, C-NMR, and EI-MS, ensuring the accuracy and reliability of the synthesis process (Rehman et al., 2018).
Antimicrobial Activity
Several derivatives of 1,2,4-oxadiazole, including those with piperidine structures, have been found to exhibit strong antimicrobial activity. The structure–activity study of these compounds suggests their potential as effective antimicrobial agents. For instance, certain compounds bearing the 1,2,4-oxadiazole and piperidine core have demonstrated notable activity against Gram-negative bacterial strains, showing their potential in combating bacterial infections (Iqbal et al., 2017). Moreover, some synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have shown significant antimicrobial effects, indicating the potential therapeutic applications of these compounds (Krolenko et al., 2016).
Anticancer Properties
The derivatives of 1,2,4-oxadiazole, especially those linked to piperidine structures, have shown promising results as anticancer agents. Certain synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole exhibited strong anticancer activity, with some compounds performing significantly well in comparative studies. These findings highlight the potential of these compounds in the development of new anticancer drugs, although further in vivo studies are required to ascertain their therapeutic efficacy (Rehman et al., 2018).
Inhibitory Activity Against Tubulin
The chemical class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as a new type of antiproliferative agents. Through SAR-guided optimization and biological activity profile studies, it has been demonstrated that these compounds act as tubulin inhibitors. This discovery opens up potential applications in cancer treatment, as inhibiting tubulin can disrupt cell division and thus inhibit tumor growth (Krasavin et al., 2014).
Antifungal Properties
A series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles has been synthesized and evaluated for their antifungal activities. These compounds have demonstrated potent effects against various fungal strains, with some showing comparable or superior activity to established antifungal drugs. This indicates their potential application in the treatment of fungal infections (Sangshetti & Shinde, 2011).
特性
IUPAC Name |
5-(4-methylphenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-10-2-4-12(5-3-10)14-16-13(17-18-14)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXVWGHQMZTZNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2408965.png)
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide](/img/structure/B2408966.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2408968.png)

![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2408978.png)


![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)

![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)
![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)